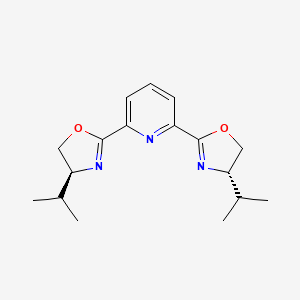

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Description

BenchChem offers high-quality (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQGLBCAHGJDR-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350833 | |

| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118949-61-4 | |

| Record name | 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118949-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | i-Pr-pybox, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118949614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | I-PR-PYBOX, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1A0B1BVRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S,S)-iPr-PyBox)

This guide provides a comprehensive technical overview for the synthesis of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, commonly known as (S,S)-iPr-PyBox. This chiral ligand is a cornerstone in modern asymmetric catalysis, valued for its rigid C2-symmetric scaffold and its ability to induce high stereoselectivity in a variety of metal-catalyzed reactions.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering not just a protocol, but a deeper understanding of the synthetic strategy and its critical parameters.

Introduction: The Significance of (S,S)-iPr-PyBox

Pyridine-bis(oxazoline) ligands, or PyBox ligands, are a class of privileged chiral ligands that form stable tridentate complexes with a wide range of metal ions.[2][3] The specific stereoisomer, (S,S)-iPr-PyBox, with its isopropyl substituents on the chiral oxazoline rings, has demonstrated exceptional performance in inducing high enantioselectivity in reactions such as hydrosilylation of ketones, Michael additions, and various cross-coupling reactions.[1][4] Its efficacy stems from the well-defined chiral environment it creates around the metal center, effectively discriminating between enantiotopic faces of the substrate.

Retrosynthetic Analysis and Mechanistic Considerations

The synthesis of (S,S)-iPr-PyBox is conceptually straightforward, relying on the formation of two oxazoline rings from a central pyridine backbone. The most common and efficient approach involves the condensation of a doubly activated pyridine-2,6-dicarboxylic acid derivative with two equivalents of a chiral amino alcohol.

Core Reaction: The key transformation is the double cyclization of a bis-amide intermediate, formed in situ, to the corresponding bis-oxazoline. This is typically achieved through the reaction of 2,6-pyridinedicarbonyl dichloride with the chiral amino alcohol, (S)-valinol. The reaction proceeds via nucleophilic acyl substitution, followed by an intramolecular cyclization with the elimination of water. The use of a dehydrating agent or azeotropic removal of water can drive the reaction to completion. A Lewis acid catalyst, such as zinc trifluoromethanesulfonate or zinc chloride, can be employed to facilitate the cyclization.[2][3]

Experimental Protocol: Synthesis of (S,S)-iPr-PyBox

This protocol is a synthesized methodology based on established procedures for similar PyBox ligands.[2][3]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Purity |

| 2,6-Pyridinedicarbonyl dichloride | 3739-94-4 | 204.01 g/mol | 1.0 eq | 97% |

| (S)-Valinol | 2026-48-4 | 103.16 g/mol | 2.2 eq | >98% |

| Triethylamine (Et3N) | 121-44-8 | 101.19 g/mol | 2.5 eq | >99% |

| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | As solvent | Anhydrous |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As solvent | Anhydrous |

| Saturated aq. NaHCO3 solution | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous MgSO4 or Na2SO4 | - | - | As needed | - |

| Silica Gel | - | - | As needed | 60 Å |

Step-by-Step Procedure

Step 1: Preparation of the Reaction Setup

An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is required. All glassware should be thoroughly dried to prevent hydrolysis of the acid chloride.

Step 2: Reaction Mixture Assembly

-

To the flask, add 2,6-pyridinedicarbonyl dichloride (1.0 eq) and anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve (S)-valinol (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM. This solution should be prepared under an inert atmosphere.

Step 3: Amide Formation

-

Cool the solution of 2,6-pyridinedicarbonyl dichloride to 0 °C using an ice bath.

-

Slowly add the (S)-valinol/triethylamine solution from the dropping funnel to the stirred solution of the acid chloride over a period of 30-60 minutes. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Step 4: Cyclization to the Bis(oxazoline)

-

To the reaction mixture, add a catalytic amount of a Lewis acid such as zinc trifluoromethanesulfonate (0.05 eq).[2][3]

-

The reaction mixture is then heated to reflux (around 40 °C for DCM) and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of (S,S)-iPr-PyBox.

Purification and Characterization

Work-up Procedure

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of NaHCO3 to remove any unreacted acid chloride and neutralize the reaction mixture.[2]

-

Separate the organic layer and wash it with brine.[2]

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.[2]

Purification

The crude product is typically purified by column chromatography on silica gel.[2][3] A solvent system such as a gradient of ethyl acetate in hexanes is commonly used for elution. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield (S,S)-iPr-PyBox as a white to off-white solid.

Characterization

The identity and purity of the synthesized (S,S)-iPr-PyBox should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule. The proton NMR spectrum should show characteristic signals for the pyridine ring protons, the oxazoline ring protons, and the isopropyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₇H₂₃N₃O₂, MW: 301.38 g/mol ).[5]

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.

-

Melting Point: To compare with the literature value.

Purification and Characterization Workflow

Caption: Workflow for the purification and characterization of (S,S)-iPr-PyBox.

Safety Considerations

-

2,6-Pyridinedicarbonyl dichloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Always perform reactions in a well-ventilated fume hood.

Conclusion

The synthesis of (S,S)-iPr-PyBox is a well-established and reliable procedure that provides access to a highly valuable chiral ligand for asymmetric catalysis. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the use of an appropriate base and catalyst, high yields of the desired product with excellent enantiopurity can be achieved. The detailed protocol and workflows provided in this guide serve as a comprehensive resource for researchers and scientists in the field.

References

-

Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics - ACS Publications. Available at: [Link]

-

SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. National Institutes of Health. Available at: [Link]

-

Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. Organic Syntheses. Available at: [Link]

-

Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. ResearchGate. Available at: [Link]

-

Design and application of chiral sterically confined PYBOX ligands. ResearchGate. Available at: [Link]

Sources

- 1. PYBOX Ligand - Large Binding Site & Rigid Scaffold [sigmaaldrich.com]

- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | 118949-61-4 | FB59941 [biosynth.com]

- 6. 2,6-Pyridinedicarbonyl dichloride 97 3739-94-4 [sigmaaldrich.com]

- 7. 2,6-吡啶二甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

(S,S)-iPr-Pybox ligand CAS number and properties

An In-depth Technical Guide to the (S,S)-iPr-Pybox Ligand: Synthesis, Properties, and Catalytic Applications

Introduction

Within the field of asymmetric catalysis, the development and application of chiral ligands are of paramount importance for controlling the stereochemical outcome of chemical transformations. Among the privileged classes of ligands, C₂-symmetric bis(oxazolines) have demonstrated remarkable efficacy and versatility. An important evolution of this class is the Pybox family of ligands, which feature a central pyridine ring flanked by two chiral oxazoline moieties. This tridentate coordination scaffold imparts enhanced rigidity and unique electronic properties to the resulting metal complexes.

This guide focuses on a cornerstone member of this family: (S,S)-iPr-Pybox , formally known as 2,6-Bis[(4S)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine . The isopropyl groups at the stereogenic centers of the oxazoline rings create a well-defined chiral pocket that has proven highly effective in a multitude of enantioselective reactions. As a Senior Application Scientist, this document aims to provide fellow researchers, chemists, and drug development professionals with a comprehensive technical overview, grounded in field-proven insights and authoritative references, covering the ligand's fundamental properties, synthesis, and its application in forming highly selective catalysts.

Part 1: Core Properties and Identification

Accurate identification and understanding of a ligand's physicochemical properties are the foundation of its successful application. This section details the essential data for (S,S)-iPr-Pybox.

Nomenclature and CAS Registry Number

The unique identifier for this specific stereoisomer is crucial for accurate sourcing and regulatory compliance.

-

Common Synonyms : (-)-2,6-Bis[(4S)-4-(i-propyl)-2-oxazolin-2-yl]pyridine, (S,S)-2,2′-(2,6-Pyridinediyl)bis(4-isopropyl-2-oxazoline)[1]

-

Enantiomer CAS Number : The corresponding (R,R)-iPr-Pybox enantiomer is registered under CAS No. 131864-67-0.[5][6][7]

Structural and Molecular Data

The ligand's structure dictates its coordination geometry and the chiral environment it imposes.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₂₃N₃O₂ | [1][2][4] |

| Molecular Weight | 301.38 g/mol | [1][4] |

| IUPAC Name | (4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-2-pyridinyl]-4,5-dihydro-1,3-oxazole | [2] |

| SMILES | CC(C)[C@H]1COC(=N1)c2cccc(n2)C3=NC(C)C | |

| InChI Key | CSGQGLBCAHGJDR-HUUCEWRRSA-N | [4] |

Physical and Handling Properties

These properties are critical for experimental design, storage, and safety.

| Property | Value | Reference |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 152-157 °C | [1][3] |

| Optical Rotation | [α]²⁵/D −118° to -120° (c=0.7-1.0, CH₂Cl₂) | [1][3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [3] |

| Solubility | Soluble in methylene chloride and other common organic solvents | [3] |

Part 2: Synthesis of (S,S)-iPr-Pybox Ligand

The accessibility of a ligand is a key factor in its widespread adoption. The synthesis of iPr-Pybox is a robust and well-established procedure, typically proceeding via a metal-catalyzed double cyclization.

Synthetic Principle

The most common and efficient route involves the condensation of 2,6-pyridinedicarbonitrile with two equivalents of the chiral amino alcohol (S)-valinol.[8] This reaction is often catalyzed by a Lewis acid, such as zinc trifluoromethanesulfonate (Zn(OTf)₂) or anhydrous zinc chloride, which activates the nitrile groups toward nucleophilic attack by the amino alcohol, followed by cyclization and dehydration to form the two oxazoline rings.[8][9] The use of optically pure (S)-valinol is critical as it directly translates its stereochemistry to the final ligand.

Experimental Workflow: Synthesis of (S,S)-iPr-Pybox

Caption: Synthetic workflow for (S,S)-iPr-Pybox.

Detailed Laboratory Protocol

This protocol is a representative procedure adapted from established literature.[8][9]

-

Reactor Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-pyridinedicarbonitrile (1.0 eq.), (S)-valinol (2.0-2.2 eq.), and zinc trifluoromethanesulfonate (0.1 eq.).

-

Inert Atmosphere : Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition : Add anhydrous toluene or chlorobenzene via cannula to create a suspension. The choice of a high-boiling, non-coordinating solvent is crucial to drive the dehydration and cyclization steps to completion.

-

Reaction : Heat the reaction mixture to 120 °C and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS. The use of anhydrous reagents and solvent is paramount to prevent hydrolysis of the nitrile and intermediate species, which would reduce the yield.

-

Workup : After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

-

Validation : The final product should be a white crystalline solid. Its identity and purity must be confirmed by comparing its physical and spectroscopic data (¹H NMR, ¹³C NMR, melting point, and specific rotation) with reported values.[8] A correct melting point and specific rotation are strong indicators of high chemical and enantiomeric purity, respectively, thus serving as a self-validating check on the synthesis.

Part 3: Coordination Chemistry and Metal Complexes

The power of (S,S)-iPr-Pybox lies in its ability to form stable, well-defined complexes with a wide array of metal ions.

Coordination Mode

The ligand acts as a neutral, tridentate chelator, binding to a metal center through the nitrogen atoms of the central pyridine ring and the two flanking oxazoline rings. This N,N,N-coordination creates a rigid C₂-symmetric environment, where the isopropyl groups project outwards, defining a chiral cavity that dictates the approach of substrates to the catalytically active metal center. This rigid scaffold minimizes conformational flexibility, which is a key reason for the high levels of enantioselectivity observed in its catalytic applications.[10]

Sources

- 1. strem.com [strem.com]

- 2. (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | C17H23N3O2 | CID 688211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S,S)-2,6-BIS(4-ISOPROPYL-2-OXAZOLIN-2-YL)PYRIDINE | 118949-61-4 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | C17H23N3O2 | CID 688213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. PYBOX Ligand - Large Binding Site & Rigid Scaffold [sigmaaldrich.com]

Spectroscopic and Synthetic Profile of (S,S)-iPr-Pybox: A Technical Guide

Introduction

(S,S)-iPr-Pybox, systematically named 2,6-bis[(4S)-4-isopropyl-4,5-dihydrooxazol-2-yl]pyridine, is a C₂-symmetric chiral ligand that has garnered significant attention in the field of asymmetric catalysis.[1] Its tridentate nature and rigid backbone, derived from the pyridine core, make it an effective ligand for a variety of metal-catalyzed enantioselective transformations.[2][3] This technical guide provides an in-depth overview of the spectroscopic signature of (S,S)-iPr-Pybox, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed, field-proven protocol for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this pivotal chiral ligand.

The molecular structure of (S,S)-iPr-Pybox, with the CAS Number 118949-61-4, features a central pyridine ring flanked by two (S)-configured 4-isopropyloxazoline moieties.[4][5][6] This specific stereochemistry is crucial for inducing asymmetry in catalytic reactions.

Caption: Molecular Structure of (S,S)-iPr-Pybox

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of (S,S)-iPr-Pybox is essential for its identification, purity assessment, and for studying its interactions with metal centers. The following sections detail the characteristic NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (S,S)-iPr-Pybox, both ¹H and ¹³C NMR provide a unique fingerprint of its molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum of (S,S)-iPr-Pybox is characterized by distinct signals corresponding to the pyridine ring, the oxazoline rings, and the isopropyl substituents.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Pyridine-H (para) |

| Data not available | Data not available | Data not available | Pyridine-H (meta) |

| Data not available | Data not available | Data not available | O-CH₂ (oxazoline) |

| Data not available | Data not available | Data not available | N-CH (oxazoline) |

| Data not available | Data not available | Data not available | CH (isopropyl) |

| Data not available | Data not available | Data not available | CH₃ (isopropyl) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=N (oxazoline) |

| Data not available | Pyridine-C (ipso) |

| Data not available | Pyridine-C (para) |

| Data not available | Pyridine-C (meta) |

| Data not available | O-CH₂ (oxazoline) |

| Data not available | N-CH (oxazoline) |

| Data not available | CH (isopropyl) |

| Data not available | CH₃ (isopropyl) |

Note: Specific chemical shift and coupling constant values can be found in the spectral data provided by suppliers such as Sigma-Aldrich (Catalog Number: 407151) or through spectral databases like SpectraBase.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S,S)-iPr-Pybox is typically acquired as a mull.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1650 | Strong | C=N stretch (oxazoline) |

| ~1575 | Medium | C=C/C=N stretch (pyridine) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1370 | Medium | C-H bend (isopropyl) |

| ~1100 | Strong | C-O stretch |

Note: The exact peak positions and intensities may vary slightly depending on the sample preparation and instrument.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Interpretation |

| 301.18 | [M]⁺ (Molecular Ion) |

| Data not available | Fragment corresponding to the loss of an isopropyl group |

| Data not available | Fragment corresponding to the pyridyl-oxazoline moiety |

The molecular formula of (S,S)-iPr-Pybox is C₁₇H₂₃N₃O₂, with a molecular weight of 301.38 g/mol .[5][8][9]

Experimental Protocols

The following section outlines a general, field-proven procedure for the synthesis and purification of (S,S)-iPr-Pybox, based on established methodologies.[3]

Synthesis of (S,S)-iPr-Pybox

The synthesis of (S,S)-iPr-Pybox typically involves the condensation of (S)-valinol with 2,6-pyridinedicarbonitrile.

Caption: General Synthesis Workflow for (S,S)-iPr-Pybox

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-pyridinedicarbonitrile (1.0 eq), (S)-valinol (2.2 eq), and a catalytic amount of zinc trifluoromethanesulfonate (Zn(OTf)₂) (0.1 eq).

-

Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo to yield (S,S)-iPr-Pybox as a white crystalline solid. Confirm the identity and purity of the product using NMR, IR, and MS, comparing the obtained data with the reference spectra.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic and synthetic aspects of the chiral ligand (S,S)-iPr-Pybox. The detailed NMR, IR, and MS data serve as a valuable reference for its identification and quality control. The outlined synthetic protocol offers a reliable method for its preparation in a laboratory setting. As a versatile and highly effective ligand in asymmetric catalysis, a thorough understanding of its fundamental chemical and physical properties is paramount for its successful application in the synthesis of complex chiral molecules.

References

-

PubChem. (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., Lobkovsky, E., Neese, F., Wieghardt, K., & Chirik, P. J. (2006). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics, 25(12), 2984–2996.

- Grentz, M., & Wulff, W. D. (2008). Metal-Catalyzed Enantioselective α-Ketol Rearrangements. Topics in Current Chemistry, 291, 309–343.

- Fu, G. C. (2008). Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. Organic Syntheses, 85, 1-9.

- Pires, R. G., Geren, K. L., & Fu, G. C. (2007). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs: 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine. Organic Syntheses, 84, 271-281.

-

Global Substance Registration System. (n.d.). I-PR-PYBOX, (S,S)-. Retrieved from [Link]

- ACG Publications. (2020). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

PubChem. (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611–624.

- Nagarajan, K. (1980). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Section A, 89(4), 309-322.

-

SpectraBase. (n.d.). 2,6-BIS-(DIETHYLAMINOETHYL)-PYRIDINE. Retrieved from [Link]

- Stoyanov, E. S., & Stoyanova, R. S. (2020). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. International Journal of Molecular Sciences, 21(18), 6882.

- Podolak, I., El-Aasr, M., & Nawrot, J. (2019). Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages. Molecules, 24(12), 2276.

-

NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine. Retrieved from [Link]

Sources

- 1. PYBOX Ligand - Large Binding Site & Rigid Scaffold [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | C17H23N3O2 | CID 688211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CAS 118949-61-4: 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl… [cymitquimica.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine 98.0+%, TCI America 500 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the Crystal Structure of (S,S)-iPr-Pybox Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C₂-symmetric 2,6-bis(2-oxazolin-2-yl)pyridine (Pybox) ligands are a cornerstone in the field of asymmetric catalysis. Their remarkable success stems from their ability to form well-defined chiral environments around a variety of metal centers, thereby enabling high stereoselectivity in a vast array of chemical transformations. Among the diverse family of Pybox ligands, the (S,S)-iPr-Pybox variant, featuring isopropyl substituents, has proven to be particularly effective. This technical guide provides a comprehensive exploration of the crystal structure of (S,S)-iPr-Pybox metal complexes, delving into their synthesis, crystallization, and the intricate details of their three-dimensional architecture. A thorough understanding of these solid-state structures is paramount for rational catalyst design and the optimization of reaction conditions in the pursuit of novel therapeutic agents and efficient chemical processes.

The Significance of the (S,S)-iPr-Pybox Ligand in Asymmetric Catalysis

The (S,S)-iPr-Pybox ligand is a tridentate chelating agent that coordinates to a metal center through the central pyridine nitrogen and the two nitrogen atoms of the oxazoline rings. This coordination imparts a rigid and chiral scaffold around the metal, which is fundamental to its efficacy in asymmetric catalysis. The C₂-symmetry of the ligand simplifies the stereochemical analysis of catalytic reactions by reducing the number of possible diastereomeric transition states. The isopropyl groups provide a specific steric environment that plays a crucial role in substrate recognition and the stereochemical outcome of the catalyzed reaction.

The versatility of the Pybox framework allows for its complexation with a wide range of metals, including iron, copper, zinc, ruthenium, and iridium, each bestowing unique catalytic properties. These complexes have been successfully employed in a multitude of asymmetric reactions, such as hydrosilylation, cyclopropanation, Diels-Alder reactions, and various carbon-carbon bond-forming reactions.

Synthesis and Crystallization of (S,S)-iPr-Pybox Metal Complexes: A Self-Validating Protocol

The reliable synthesis and crystallization of (S,S)-iPr-Pybox metal complexes are critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocol for the synthesis and crystallization of a representative iron(II) complex, [Fe((S,S)-iPr-Pybox)Cl₂], is presented as a self-validating system, where the rationale behind each step is elucidated to ensure reproducibility and understanding.

Experimental Protocol: Synthesis and Crystallization of [Fe((S,S)-iPr-Pybox)Cl₂]

Materials:

-

(S,S)-iPr-Pybox ligand

-

Anhydrous Iron(II) Chloride (FeCl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Schlenk flask and standard Schlenk line equipment

-

Cannula

-

Crystallization dish or vial

Procedure:

-

Preparation of the Schlenk Flask (Inert Atmosphere): A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then allowed to cool under a stream of dry nitrogen or argon. This step is crucial to eliminate any adsorbed water, which can interfere with the reaction and crystallization.

-

Reactant Addition: Under a positive pressure of inert gas, anhydrous FeCl₂ (1.0 mmol) is added to the Schlenk flask. The (S,S)-iPr-Pybox ligand (1.05 mmol, 1.05 equivalents) is dissolved in anhydrous DCM (10 mL) in a separate flask and then transferred to the FeCl₂-containing flask via cannula. The slight excess of the ligand ensures complete complexation of the iron salt.

-

Reaction: The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by a color change. The formation of the complex is typically accompanied by a distinct color change, indicating coordination of the ligand to the metal center.

-

Isolation of the Crude Product: The solvent is removed under reduced pressure to yield the crude complex as a solid. This initial solid may be amorphous or microcrystalline and requires further purification by crystallization.

-

Crystallization by Vapor Diffusion:

-

The crude complex is dissolved in a minimal amount of anhydrous DCM (a "good" solvent) in a small vial. The solution should be nearly saturated.

-

This small vial is then placed inside a larger, sealable jar or chamber containing a layer of anhydrous diethyl ether (a "poor" solvent).

-

The chamber is sealed and left undisturbed in a location with a stable temperature and minimal vibrations.

-

Over time, the more volatile diethyl ether will slowly diffuse into the DCM solution. This gradual decrease in the solubility of the complex induces the slow growth of single crystals. The slow rate of diffusion is paramount for the formation of large, well-ordered crystals suitable for X-ray diffraction.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Metal complexes, particularly those with open coordination sites, can be sensitive to water and oxygen. Performing the synthesis under an inert atmosphere prevents the formation of undesired hydrated or oxidized byproducts.

-

Stoichiometry: A slight excess of the ligand is used to drive the reaction to completion and minimize the presence of unreacted metal salt, which could co-crystallize and affect the quality of the final crystals.

-

Solvent Selection for Crystallization: The choice of a "good" solvent in which the complex is readily soluble and a "poor" solvent in which it is sparingly soluble is the cornerstone of the vapor diffusion technique. The slow mixing of these two solvents creates a supersaturated solution from which crystals can nucleate and grow in a controlled manner.

-

Undisturbed Environment: Vibrations and temperature fluctuations can disrupt the delicate process of crystal lattice formation, leading to the growth of multiple small crystals or an amorphous precipitate instead of large single crystals.

The Crystal Structure of (S,S)-iPr-Pybox Metal Complexes: A Comparative Analysis

The three-dimensional arrangement of atoms in the crystal lattice of (S,S)-iPr-Pybox metal complexes reveals crucial information about their stereochemistry, stability, and potential catalytic activity. Single-crystal X-ray diffraction is the definitive technique for elucidating these structures.

General Structural Features

The (S,S)-iPr-Pybox ligand typically coordinates to the metal center in a meridional fashion, with the pyridine nitrogen and the two oxazoline nitrogens occupying three coordination sites in a plane. This leaves other coordination sites available for ancillary ligands or substrate binding, which is a key aspect of their catalytic function. The isopropyl groups extend outwards from the chiral centers of the oxazoline rings, creating a well-defined chiral pocket around the metal's active site.

Comparative Crystallographic Data for Selected Metal Complexes

The following table summarizes key crystallographic parameters for representative (S,S)-iPr-Pybox complexes with Iron(II), Copper(II), and Zinc(II). This data has been compiled from published crystallographic reports.

| Metal Center | Complex Formula | Coordination Geometry | M-N(pyridine) (Å) | M-N(oxazoline) (Å) | N(py)-M-N(ox) (°) | Source |

| Iron(II) | [Fe((S,S)-iPr-Pybox)Cl₂] | Distorted Trigonal Bipyramidal | ~2.1-2.2 | ~2.1-2.2 | ~75-80 | [1] |

| Copper(II) | [Cu((S,S)-iPr-Pybox)Cl₂] | Distorted Square Pyramidal | ~2.0-2.1 | ~2.0-2.1 | ~78-82 | [2] |

| Zinc(II) | [Zn((S,S)-iPr-Pybox)Cl₂] | Distorted Trigonal Bipyramidal | ~2.1-2.2 | ~2.1-2.2 | ~75-79 | [2] |

Analysis of Structural Data:

-

Coordination Geometry: The coordination geometry around the metal center is highly dependent on the metal ion and the ancillary ligands. For the dichloro complexes presented, both distorted trigonal bipyramidal and square pyramidal geometries are observed. These geometries are flexible and can readily accommodate substrate binding during a catalytic cycle.

-

Bond Lengths: The metal-nitrogen bond lengths are indicative of the strength of the coordination. The values presented are typical for such complexes and reflect a strong interaction between the Pybox ligand and the metal center.

-

Bite Angle: The N(pyridine)-M-N(oxazoline) "bite angle" is a measure of the strain imposed by the tridentate ligand. The observed angles of 75-82° are characteristic of the rigid Pybox scaffold.

Visualization of Molecular and Coordination Structures

Visual representations are indispensable for comprehending the three-dimensional nature of these complexes. The following diagrams, generated using the DOT language, illustrate the structure of the (S,S)-iPr-Pybox ligand and a representative metal complex.

Caption: Molecular structure of the (S,S)-iPr-Pybox ligand.

Caption: Coordination of the (S,S)-iPr-Pybox ligand to a metal center.

Conclusion and Future Outlook

The crystal structures of (S,S)-iPr-Pybox metal complexes provide invaluable insights into the fundamental principles of asymmetric catalysis. The rigid, C₂-symmetric nature of the ligand, coupled with the tunable steric and electronic properties of the metal center, creates a powerful platform for the development of highly selective catalysts. The detailed structural data presented in this guide, along with the robust experimental protocol, serves as a foundational resource for researchers in the fields of organic synthesis, organometallic chemistry, and drug development.

Future research in this area will likely focus on the design of novel Pybox ligands with even more refined steric and electronic properties to tackle challenging asymmetric transformations. Furthermore, the application of computational modeling, in conjunction with experimental crystallographic data, will undoubtedly accelerate the rational design of next-generation catalysts with enhanced activity and selectivity, ultimately contributing to the advancement of chemical synthesis and the discovery of new medicines.

References

- Chen, T., Yang, L., Gong, D., & Huang, K.-W. (2014). Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. Inorganica Chimica Acta, 423, 320-325.

- Díez, J., Gamasa, M. P., & Panera, M. (2007). Tetra-, Di-, and Mononuclear Copper(I) Complexes Containing ( S,S )- i Pr-pybox and ( R , R )-Ph-pybox Ligands. Inorganic Chemistry, 46(1), 218-227.

- Panosyan, F. B., Lough, A. J., & Chin, J. (2003). {2,6-Bis[(4R)-(+)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine-κ3N}dichlorozinc(II). Acta Crystallographica Section E: Structure Reports Online, 59(10), m864-m866.

Sources

The Architect of Asymmetry: A Technical Guide to Chiral Induction with (S,S)-iPr-Pybox

Abstract

In the landscape of asymmetric catalysis, the quest for catalysts that deliver high enantioselectivity under mild conditions is perpetual. Among the privileged chiral ligands that have emerged, the C₂-symmetric pyridine-bis(oxazoline) (Pybox) ligands have distinguished themselves as exceptionally versatile and effective. This in-depth technical guide focuses on the (S,S)-iPr-Pybox ligand, a cornerstone in the synthesis of chiral molecules. We will dissect the core principles of its mechanism of chiral induction, exploring the nuanced interplay of steric and electronic factors that govern its remarkable stereochemical control. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this powerful catalytic tool.

Introduction: The Pybox Ligand Family - A Legacy of Stereocontrol

The Pybox ligands, first introduced by Nishiyama, are a class of C₂-symmetric tridentate ligands that have found widespread application in a vast array of asymmetric transformations.[1][2] Their rigid backbone, derived from pyridine, and the stereogenic centers on the oxazoline rings create a well-defined and tunable chiral environment around a coordinated metal center. The (S,S)-iPr-Pybox variant, with its isopropyl substituents on the oxazoline rings, has proven to be particularly effective in a multitude of metal-catalyzed reactions, consistently affording high levels of enantioselectivity.[3][4] The commercial availability and synthetic accessibility of these ligands have further cemented their status as indispensable tools in the synthetic chemist's arsenal.[3][4]

The remarkable success of (S,S)-iPr-Pybox lies in its ability to form stable and well-defined complexes with a variety of metals, including copper, iron, scandium, and ytterbium.[5][6][7] This guide will delve into the structural features of these complexes and elucidate the mechanistic principles that underpin their ability to dictate the stereochemical outcome of a reaction.

The Chiral Catalyst: Structure and Coordination

The efficacy of (S,S)-iPr-Pybox as a chiral ligand stems from its tridentate N,N,N-coordination to a metal center. The pyridine nitrogen and the two nitrogen atoms of the oxazoline rings bind to the metal, creating a rigid and sterically demanding C₂-symmetric environment.

Figure 1: Generalized coordination of (S,S)-iPr-Pybox to a metal center.

The geometry of the resulting metal complex is crucial for its catalytic activity and enantioselectivity. X-ray crystallographic studies of various Pybox-metal complexes have revealed that the coordination geometry can range from distorted square pyramidal to trigonal bipyramidal, depending on the metal and the presence of other ligands or substrates.[8][9] For instance, in many copper(II) complexes, a distorted square pyramidal geometry is observed.[8] This defined geometry creates specific quadrants of steric hindrance around the metal's open coordination sites, which is fundamental to the mechanism of chiral induction.

The Core Mechanism: A Symphony of Steric and Electronic Effects

The chiral induction by the (S,S)-iPr-Pybox-metal complex is a direct consequence of the steric and electronic environment it creates. The bulky isopropyl groups on the oxazoline rings play a pivotal role in dictating the facial selectivity of the approaching substrate.

The Face-Blocking Model: Steric Hindrance as the Primary Gatekeeper

The most widely accepted model for chiral induction by Pybox ligands is the "face-blocking" model. The C₂-symmetric arrangement of the bulky isopropyl groups effectively shields two of the four quadrants around the metal center. This forces the incoming substrate to coordinate to the metal in a specific orientation to minimize steric clashes.

Figure 2: The face-blocking model for chiral induction.

In the case of the (S,S)-iPr-Pybox ligand, the isopropyl groups project outwards, creating a chiral pocket. For a prochiral substrate that coordinates to the metal Lewis acid, one of its two enantiotopic faces will be preferentially shielded by one of the isopropyl groups, leaving the other face exposed for nucleophilic attack. This steric differentiation is the primary determinant of the enantioselectivity of the reaction.

A plausible reaction pathway for the Friedel–Crafts alkylation of indoles with nitroalkenes catalyzed by a Yb(OTf)₃/Pybox complex illustrates this principle. The nitroalkene coordinates to the chiral ytterbium complex, and the indole then attacks the β-carbon of the nitroalkene from the less sterically hindered face, leading to the formation of the product with high enantioselectivity.[6]

Electronic Tuning: Fine-Tuning the Catalytic Landscape

While steric effects are paramount, the electronic properties of the Pybox ligand also play a crucial role in modulating the reactivity and selectivity of the catalyst. The electronic nature of the pyridine ring can be tuned by introducing substituents at the 4-position. Electron-withdrawing groups on the pyridine ring increase the Lewis acidity of the metal center.[5] This enhanced Lewis acidity can lead to stronger binding of the substrate, which in turn can amplify the steric discrimination exerted by the ligand, often resulting in higher enantioselectivity.[5]

Conversely, electron-donating groups can decrease the Lewis acidity of the metal, which may be beneficial in reactions where a less active catalyst is desired to prevent side reactions or catalyst deactivation.

| Substituent at 4-position of Pyridine | Electronic Effect | Impact on Metal Lewis Acidity | Potential Effect on Enantioselectivity |

| -Cl, -Br | Electron-withdrawing | Increases | Often increases |

| -H | Neutral | Baseline | - |

| -OMe | Electron-donating | Decreases | May decrease or have minimal effect |

Table 1: Influence of electronic properties of the Pybox ligand on catalysis.

Applications in Asymmetric Synthesis: A Showcase of Versatility

The (S,S)-iPr-Pybox ligand has been successfully employed in a wide range of asymmetric catalytic reactions. The following examples highlight its broad applicability and consistent performance.

Copper-Catalyzed Reactions

Copper complexes of (S,S)-iPr-Pybox are particularly effective catalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Enantioselective Propargylic Amination: Intramolecular propargylic amination reactions catalyzed by copper-Pybox complexes proceed with high enantioselectivity, providing access to optically active nitrogen-containing heterocycles.

-

Alkyne-Imine Additions: The direct addition of terminal alkynes to imines, catalyzed by a Cu(I)-Pybox complex, affords chiral propargylamines in high yields and enantiomeric excesses.

Iron-Catalyzed Hydrosilylation

Iron complexes of (S,S)-iPr-Pybox have been utilized as efficient catalysts for the asymmetric hydrosilylation of ketones.[7] While modest enantioselectivities are often observed with the neutral iron dialkyl precatalyst, activation with a borane cocatalyst can lead to significant improvements in asymmetric induction.[7]

Lanthanide-Catalyzed Reactions

The larger ionic radii of lanthanide metals allow them to be effectively complexed by the tridentate Pybox ligand. Ytterbium(III) triflate in combination with a chiral Pybox ligand has been shown to be a highly effective catalyst for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, affording the products in excellent yields and high enantioselectivities.[6]

Experimental Protocol: A Representative Asymmetric Diels-Alder Reaction

The following is a generalized, step-by-step methodology for a typical asymmetric Diels-Alder reaction catalyzed by a Sc(III)-(S,S)-iPr-Pybox complex, based on established literature procedures.[5]

Catalyst Preparation (in situ):

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (S,S)-iPr-Pybox (0.11 mmol).

-

Add anhydrous solvent (e.g., CH₂Cl₂ or THF, 2 mL).

-

To this solution, add Sc(OTf)₃ (0.10 mmol) and stir the mixture at room temperature for 1-2 hours to allow for complex formation.

Diels-Alder Reaction:

-

Cool the solution of the in situ generated catalyst to the desired reaction temperature (e.g., -78 °C).

-

To this cooled solution, add the dienophile (e.g., an N-acryloyloxazolidinone, 1.0 mmol) as a solution in the same anhydrous solvent.

-

After stirring for 15 minutes, add the diene (e.g., cyclopentadiene, 3.0 mmol) dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

-

Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Figure 3: Experimental workflow for a typical (S,S)-iPr-Pybox catalyzed reaction.

Conclusion: A Versatile and Indispensable Tool for Asymmetric Synthesis

The (S,S)-iPr-Pybox ligand has firmly established itself as a privileged chiral ligand in the field of asymmetric catalysis. Its ability to form well-defined, C₂-symmetric complexes with a range of metals provides a robust platform for inducing high levels of enantioselectivity in a diverse array of chemical transformations. The mechanism of chiral induction, primarily driven by a face-blocking steric model and fine-tuned by electronic effects, offers a rational basis for catalyst design and optimization. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the principles governing (S,S)-iPr-Pybox-mediated catalysis is essential for the efficient and predictable synthesis of enantiomerically pure compounds. The continued exploration of new applications for this remarkable ligand will undoubtedly lead to further advancements in the art and science of asymmetric synthesis.

References

-

D. A. Evans, J. S. Johnson, E. J. Olhava, J. Am. Chem. Soc., 2000 , 122, 1635-1649. ([Link])

-

H.-L. Wang, L. Zu, F. Wang, J. Wang, W. Wang, Org. Lett., 2006 , 8, 1391-1393. ([Link])

-

H. Nishiyama, H. Sakaguchi, T. Nakamura, M. Horihata, M. Kondo, K. Itoh, Organometallics, 1989 , 8, 846-848. ([Link])

-

S. Kanemasa, Y. Oderaotoshi, S. Sakaguchi, H. Yamamoto, J. Tanaka, E. Wada, D. P. Curran, J. Am. Chem. Soc., 1998 , 120, 3074-3088. ([Link])

-

D. A. Evans, M. C. Willis, J. N. Johnston, Org. Lett., 1999 , 1, 865-868. ([Link])

-

S. E. Schaus, J. F. Larrow, E. N. Jacobsen, J. Org. Chem., 1997 , 62, 4197-4199. ([Link])

-

S. D. Phillips, P. J. Chirik, Organometallics, 2009 , 28, 4124-4134. ([Link])

-

G. Desimoni, G. Faita, P. P. Quadrelli, Chem. Rev., 2003 , 103, 3119-3154. ([Link])

-

C. Wei, C.-J. Li, J. Am. Chem. Soc., 2002 , 124, 5638-5639. ([Link])

-

M. Shibata, K. Nakajima, Y. Nishibayashi, Chem. Commun., 2014 , 50, 8652-8655. ([Link])

-

H. Nishiyama, M. Kondo, T. Nakamura, K. Itoh, Organometallics, 1991 , 10, 500-508. ([Link])

-

X. Hua, M. Shang, A. G. Lappin, Inorg. Chem., 1997 , 36, 3735-3740. ([Link])

-

S. Fukuzawa, H. Ohtake, N. Ishihara, Tetrahedron: Asymmetry, 2001 , 12, 1479-1482. ([Link])

-

G. H. Fu, S. C. Virgil, R. H. Grubbs, J. Am. Chem. Soc., 1992 , 114, 5426-5427. ([Link])

-

G. A. Molander, J. P. Stengel, J. Org. Chem., 1995 , 60, 6660-6661. ([Link])

-

S. Kobayashi, H. Ishitani, J. Am. Chem. Soc., 1994 , 116, 4083-4084. ([Link])

-

D. A. Evans, K. A. Woerpel, M. M. Hinman, M. M. Faul, J. Am. Chem. Soc., 1991 , 113, 726-728. ([Link])

-

E. J. Corey, K. Ishihara, Tetrahedron Lett., 1992 , 33, 6807-6810. ([Link])

-

G. H. P. Foo, F. E. Z. Lee, G. C. Fu, Org. Synth., 2012 , 89, 420. ([Link])

-

H. Nishiyama, S. B. Park, K. Itoh, Tetrahedron: Asymmetry, 1992 , 3, 1029-1034. ([Link])

-

J. S. Johnson, D. A. Evans, Acc. Chem. Res., 2000 , 33, 325-335. ([Link])

-

A. V. Malkov, M. Bella, I. R. Baxendale, S. V. Ley, Org. Lett., 2001 , 3, 1495-1497. ([Link])

-

D. A. Evans, D. W. C. MacMillan, K. R. Campos, J. Am. Chem. Soc., 1997 , 119, 10859-10860. ([Link])

-

K. B. Jensen, J. Thorhauge, R. G. Hazell, K. A. Jørgensen, Angew. Chem. Int. Ed., 2001 , 40, 160-163. ([Link])

-

G. H. P. Foo, G. C. Fu, Angew. Chem. Int. Ed., 2011 , 50, 6211-6214. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sibran.ru [sibran.ru]

- 9. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing and Quantifying the Lewis Acidity of Metal-(S,S)-iPr-Pybox Complexes for Asymmetric Catalysis

An In-Depth Technical Guide

Executive Summary

The pyridine-2,6-bis(oxazoline) (Pybox) ligand family, particularly the C₂-symmetric (S,S)-iPr-Pybox isomer, represents a cornerstone in the field of asymmetric catalysis.[1] These "privileged" ligands form robust, well-defined complexes with a vast array of transition metals and lanthanides, creating a chiral environment that enables high stereoselectivity in numerous organic transformations.[1][2] A critical, yet often nuanced, parameter governing the efficacy of these catalysts is the Lewis acidity of the coordinated metal center. The ability to accept an electron pair from a substrate is the primary mode of activation in many reactions catalyzed by these complexes.[3] This guide provides a comprehensive exploration of the Lewis acidity of metal-(S,S)-iPr-Pybox complexes, offering researchers and drug development professionals a framework for understanding, quantifying, and modulating this key property to optimize catalytic performance. We will delve into the theoretical underpinnings of Lewis acidity, present field-proven experimental protocols for its determination, and analyze the intricate relationship between the electronic nature of the catalyst, its structure, and its function in achieving high enantioselectivity.

The (S,S)-iPr-Pybox Ligand: A Privileged Scaffold for Chiral Catalysis

The efficacy of (S,S)-iPr-Pybox stems from its unique structural and electronic properties. As a neutral, tridentate N,N,N-ligand, it coordinates to a metal center through the central pyridine nitrogen and the two nitrogen atoms of the chiral oxazoline rings.[1] This coordination geometry imparts significant rigidity to the resulting complex. The C₂-symmetry, originating from the two (S)-configured isopropyl groups at the 4-position of the oxazoline rings, is a crucial feature that simplifies the stereochemical environment around the metal, reducing the number of possible transition states and often leading to superior enantiomeric excesses in catalytic reactions.[1][4]

The synthesis of metal-(S,S)-iPr-Pybox complexes is typically straightforward, often involving the reaction of the commercially available ligand with a suitable metal salt precursor (e.g., FeCl₂, RuCl₂(ethylene)₂, Cu(OTf)₂, etc.).[3][5][6][7] The resulting complexes have been successfully employed in a wide spectrum of asymmetric reactions, including Diels-Alder and Mukaiyama-aldol reactions, hydrosilylations, and C-H aminations.[2][3][5][6] The success of these diverse applications hinges on the Lewis acidic character of the metal center, which is finely tuned by the Pybox ligand scaffold.

Quantifying Lewis Acidity: Methodologies and Best Practices

The term "Lewis acidity" describes the thermodynamic tendency of a species to accept a Lewis basic electron pair.[8] In the context of metal-Pybox catalysts, it is the electrophilicity of the metal center that dictates its ability to activate substrates. Quantifying this property is essential for rational catalyst design. Two primary categories of Lewis acidity metrics are commonly discussed.[8][9]

-

Global Lewis Acidity (gLA): A thermodynamic measurement of the intrinsic strength of a Lewis acid, often determined computationally via metrics like Fluoride Ion Affinity (FIA).[8] While fundamentally important, gLA can be challenging to measure experimentally and may not always correlate directly with catalytic performance, as it doesn't account for steric or solvent effects.[8]

-

Effective Lewis Acidity (eLA): An experimental measure of the effect a Lewis acid has on a probe molecule under specific conditions.[8][9] This is often more relevant for catalysis as it reflects the Lewis acidity in a solution-phase environment.

The Gutmann-Beckett Method: The Experimental Standard

By far the most widely adopted technique for determining eLA is the Gutmann-Beckett method.[10][11][12] This convenient and powerful technique utilizes a Lewis basic probe molecule, triethylphosphine oxide (Et₃PO), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Principle: The lone pair on the oxygen atom of Et₃PO coordinates to the Lewis acidic metal center of the complex. This interaction withdraws electron density from the P-O bond, causing a deshielding of the phosphorus nucleus.[9][10] The magnitude of this deshielding, observed as a downfield shift (Δδ) in the ³¹P NMR spectrum relative to free Et₃PO in a non-coordinating solvent, is directly proportional to the Lewis acidity of the complex.[11]

The resulting chemical shift is used to calculate a quantitative "Acceptor Number" (AN), providing a standardized scale for comparing Lewis acid strength.[10]

Acceptor Number (AN) Calculation: AN = 2.21 × (δsample - 41.0) Where δsample is the ³¹P chemical shift of Et₃PO coordinated to the Lewis acid, and 41.0 ppm is the reference chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane.[10]

Experimental Protocol: Determination of Acceptor Number via the Gutmann-Beckett Method

This protocol provides a self-validating system for the reliable determination of the Lewis acidity of a metal-(S,S)-iPr-Pybox complex.

Materials and Reagents

-

Metal-(S,S)-iPr-Pybox complex of interest (e.g., [(S,S)-iPr-Pybox]FeCl₂)

-

Triethylphosphine oxide (Et₃PO), high purity

-

Anhydrous, weakly coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)

-

Anhydrous hexane (for reference standard)

-

NMR tubes, gas-tight syringe, inert atmosphere glovebox or Schlenk line

Step-by-Step Methodology

Step 1: Preparation of the Reference Standard

-

Under an inert atmosphere, prepare a ~0.1 M solution of Et₃PO in anhydrous hexane.

-

Transfer the solution to an NMR tube and seal it.

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Validation: The chemical shift (δ) should be at or very near 41.0 ppm. This validates the purity of the probe and the non-interacting nature of the reference solvent.[10]

Step 2: Preparation of the Sample Solution

-

Inside a glovebox, accurately weigh the metal-(S,S)-iPr-Pybox complex into a vial.

-

Add the desired volume of anhydrous deuterated solvent (e.g., CD₂Cl₂) to create a solution of known concentration (typically 5-10 mM).

-

In a separate vial, prepare a stock solution of Et₃PO in the same deuterated solvent.

-

Using a microliter syringe, add a precise stoichiometric equivalent (1.0 eq) of the Et₃PO solution to the metal complex solution. Causality: Using a 1:1 stoichiometry ensures the measurement reflects the acidity of a single, well-defined adduct, avoiding complexities from multiple probe molecules binding or unbound probe.

-

Gently mix the solution and transfer it to an NMR tube. Seal the tube.

Step 3: NMR Data Acquisition

-

Acquire a proton-decoupled ³¹P NMR spectrum of the sample at a constant, defined temperature (e.g., 298 K).

-

Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio.

-

Record the chemical shift (δsample) of the Et₃PO-metal complex adduct. A single, sharp peak is expected, indicating fast exchange or the formation of a single dominant species.

Step 4: Calculation and Interpretation

-

Calculate the Acceptor Number (AN) using the formula provided above.

-

Compare the AN value to known standards or other catalysts in the series to establish a relative Lewis acidity scale.

Factors Modulating Lewis Acidity in Metal-Pybox Systems

The Lewis acidity of a metal-(S,S)-iPr-Pybox complex is not a fixed value but is influenced by several interconnected factors:

| Factor | Influence on Lewis Acidity | Rationale & Causality |

| Metal Identity | Strong (Primary) | The intrinsic electrophilicity of the metal is the dominant factor. For example, a La(III) center is generally a stronger Lewis acid than a Cu(II) center.[13] |

| Metal Oxidation State | Strong | Higher positive charge on the metal center leads to a greater attraction for electron pairs, significantly increasing Lewis acidity. Fe(III) is a much stronger Lewis acid than Fe(II).[3] |

| Co-ligands | Moderate to Strong | Ancillary ligands trans or cis to the substrate binding site can donate or withdraw electron density, electronically tuning the metal center. Adding a cyclometalated NHC ligand, for instance, can modulate electronic properties.[2][14] |

| Counter-ion | Moderate | A weakly coordinating counter-ion (e.g., OTf⁻, PF₆⁻) results in a more "naked" and thus more Lewis acidic cationic metal center. A coordinating counter-ion (e.g., Cl⁻) can compete for the binding site, reducing the effective Lewis acidity.[15][16] |

| Solvent | Moderate | Coordinating solvents (e.g., MeCN, THF) can act as competing Lewis bases, occupying the open coordination site and lowering the apparent Lewis acidity experienced by the substrate.[17] |

Table 1: Illustrative Acceptor Numbers (AN) for Various Metal-(S,S)-iPr-Pybox Complexes (Note: These values are illustrative, based on established chemical principles, to demonstrate relative trends. Experimental determination is required for specific complexes.)

| Complex | Metal Center | Plausible AN Range | Relative Lewis Acidity |

| [(S,S)-iPr-Pybox]FeCl₂ | Fe(II) | 45 - 55 | Moderate |

| [(S,S)-iPr-Pybox]FeCl₃ | Fe(III) | 70 - 85 | Strong |

| [(S,S)-iPr-Pybox]Cu(OTf)₂ | Cu(II) | 60 - 75 | Strong |

| [(S,S)-iPr-Pybox]Zn(OTf)₂ | Zn(II) | 55 - 70 | Moderately Strong |

| [(S,S)-iPr-Pybox]La(OTf)₃ | La(III) | 80 - 95 | Very Strong |

The Causality Link: How Lewis Acidity Governs Catalytic Enantioselectivity

The ultimate goal of tuning Lewis acidity is to enhance catalytic activity and, most importantly, enantioselectivity. The relationship is a delicate balance. The Lewis acid must be strong enough to activate the substrate but not so strong that it leads to undesired background reactions or catalyst decomposition.

The role of the Lewis acidic metal center is twofold in a typical asymmetric transformation:

-

Substrate Activation & Organization: The metal center coordinates to a Lewis basic site on the substrate (e.g., the carbonyl oxygen of an enone in a Michael addition). This polarization of the substrate lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to nucleophilic attack.[18] This coordination also rigidly holds the substrate within the chiral pocket of the catalyst.

-

Enantiotopic Face Discrimination: Once the substrate is locked in place, the bulky isopropyl groups of the (S,S)-iPr-Pybox ligand create a sterically demanding chiral environment.[19] They effectively block one of the two enantiotopic faces of the activated substrate from the incoming nucleophile, forcing the reaction to proceed through a lower-energy transition state and leading to the preferential formation of one enantiomer.

An optimal catalyst, therefore, possesses a Lewis acidity potent enough to ensure substrate binding and activation at low catalyst loadings, while the ligand architecture provides the steric and electronic influence necessary to achieve high levels of stereochemical communication.

Conclusion and Future Outlook

The Lewis acidity of metal-(S,S)-iPr-Pybox complexes is a fundamental parameter that underpins their widespread success in asymmetric catalysis. By understanding its theoretical basis and employing robust experimental methods like the Gutmann-Beckett ³¹P NMR technique, researchers can quantitatively assess this property. This enables a more rational approach to catalyst development, where the metal, its oxidation state, and its coordination environment can be systematically modified to achieve desired reactivity and selectivity. For scientists in process and drug development, the ability to correlate a measurable parameter like the Acceptor Number with catalytic performance provides a powerful tool for reaction optimization, troubleshooting, and scaling, accelerating the path to efficient and stereoselective synthesis of valuable chiral molecules.

References

-

Gutmann–Beckett method. (n.d.). In Wikipedia. Retrieved January 7, 2026. [Link]

-

Putt, F. S., & Greb, L. (2021). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Journal of the American Chemical Society, 143(33), 13365–13376. [Link]

-

Caputo, C. B., & Baumgartner, T. (2018). Illuminating Lewis acidity strength. Cardiff University. [Link]

-

Li, L., Han, F., Nie, X., & Meggers, E. (2020). Complementing Pyridine-2,6-bis(oxazoline) with Cyclometalated N-Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. Angewandte Chemie International Edition, 59(30), 12392-12396. [Link]

-

Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., & Lobkovsky, E. (2006). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics, 25(12), 2884-2895. [Link]

-

Magritek. (n.d.). Determination of Lewis Acidity using 31P NMR. Carbon. [Link]

-

Ranasinghe, S., Li, Y., Smith, M. E., & Spokoyny, A. M. (2021). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications, 57(56), 6859-6862. [Link]

-

Li, L., Han, F., Nie, X., & Meggers, E. (2020). Chiral pybox metal complexes: Standard complexes, design principle of this study, and realization. ResearchGate. [Link]

-

Patsnap. (2025). How to Test Lewis Acid Strength Using NMR?. Patsnap Eureka. [Link]

-

Various Authors. (n.d.). Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. ResearchGate. [Link]

-

Esteruelas, M. A., et al. (2010). Mononuclear osmium(II) complexes bearing (S,S)-iPr-pybox and (R,R)-Ph-pybox ligands. Dalton Transactions, 39(35), 8218-8230. [Link]

-

Cuervo, D., Díez, J., Gamasa, M. P., & Gimeno, J. (2004). Novel Iridium Complexes Containing 2,6-Bis(oxazoline)pyridine Ligands. Organometallics, 23(21), 4866-4876. [Link]

-

Gontard, G., & Gissot, A. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Dalton Transactions, 44(45), 19433-19445. [Link]

-

Nödling, A. R., et al. (2015). NMR-Spectroscopic and kinetic quantification of Lewis acidity: Standard Lewis acids and Lewis acid assisted Lewis acidity. ResearchGate. [Link]

-

Zhang, Q., et al. (2018). Determination of the Lewis acidity of amide–AlCl₃ based ionic liquid analogues by combined in situ IR titration and NMR methods. New Journal of Chemistry, 42(9), 7168-7174. [Link]

-

Hogue, R. W., et al. (2017). Heteroleptic iron(ii) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands – the interplay of two different ligands on the metal ion spin sate. Dalton Transactions, 46(38), 12971-12982. [Link]

-

Brezden, A. H., et al. (2022). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. ChemRxiv. [Link]

-

P. Nockemann, et al. (2017). Liquid coordination complexes of Lewis acidic metal chlorides: Lewis acidity and insights into speciation. Dalton Transactions, 46(12), 3916-3924. [Link]

-

van Vliet, K. M., et al. (2023). Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. Organometallics, 42(10), 991-999. [Link]

-

Ohkubo, K., & Fukuzumi, S. (2003). Quantitative evaluation of Lewis acidity of metal ions with different ligands and counterions in relation to the promoting effects of Lewis acids on electron transfer reduction of oxygen. The Journal of Organic Chemistry, 68(12), 4720-4726. [Link]

-

Wu, H., et al. (2021). Design and application of chiral sterically confined PYBOX ligands. ResearchGate. [Link]

-

Hogue, R. W., et al. (2018). Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. Inorganic Chemistry, 57(18), 11596-11610. [Link]

-

P. Nockemann, et al. (2017). Liquid coordination complexes of Lewis acidic metal chlorides: Lewis acidity and insights into speciation. Monash University. [Link]

-

P. Nockemann, et al. (2017). Liquid coordination complexes of Lewis acidic metal chlorides: Lewis acidity and insights into speciation. ResearchGate. [Link]

-

Pluyter, B., et al. (2021). Quenched Lewis Acidity: Studies on the Medium Dependent Fluorescence of Zinc(II) Complexes. Chemistry – A European Journal, 27(40), 10323-10331. [Link]

-

Fu, G. C., et al. (2007). Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. Organic Syntheses, 84, 1-9. [Link]

-

Gant, T. G., & Meyers, A. I. (1994). Concise Synthesis of Conformationally Constrained Pybox Ligands. The Journal of Organic Chemistry, 59(25), 7540-7541. [Link]

-

Herrera, R. P., et al. (2013). Enantioselective LaIII-pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. European Journal of Organic Chemistry, 2013(28), 6330-6337. [Link]

-

National Center for Biotechnology Information. (n.d.). (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. PubChem Compound Database. [Link]

-

Brezden, A. H., et al. (2023). Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. Inorganic Chemistry, 62(32), 12791-12803. [Link]

-

P. Nockemann, et al. (2017). Liquid coordination complexes of Lewis acidic metal chlorides. Semantic Scholar. [Link]

-

Brezden, A. H., et al. (2023). Quantitative Evaluation of Lewis Acidity of Metal Ions Derived from the g Values of ESR Spectra of Superoxide: Metal Ion Complexes in Relation to the Promoting Effects in Electron Transfer Reactions. ResearchGate. [Link]

-

Lledós, A., & Ujaque, G. (2005). Asymmetric versus C2-symmetric ligands: origin of the enantioselectivity in ruthenium--pybox-catalyzed cyclopropanation reactions. Angewandte Chemie International Edition, 44(3), 458-461. [Link]

-

Jiao, P., & Zhou, Z. (2010). Enantioselective Friedel−Crafts Alkylation of Pyrroles Catalyzed by PYBOX-DIPH-Zn(II) Complexes. Organic Letters, 12(12), 2786-2789. [Link]

-

Meggers, E., et al. (2021). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. The Journal of Organic Chemistry, 86(1), 750-761. [Link]

-

Hilt, G., et al. (2014). Studies on Acidities and Catalytic Activities of Unusual LEWIS Acids. ResearchGate. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]

- 4. Asymmetric versus C2-symmetric ligands: origin of the enantioselectivity in ruthenium--pybox-catalyzed cyclopropanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 11. magritek.com [magritek.com]

- 12. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative evaluation of Lewis acidity of metal ions with different ligands and counterions in relation to the promoting effects of Lewis acids on electron transfer reduction of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Quenched Lewis Acidity: Studies on the Medium Dependent Fluorescence of Zinc(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Unlocking Enantioselectivity: A Technical Guide to the Computational Modeling of (S,S)-iPr-Pybox Catalysts

Abstract